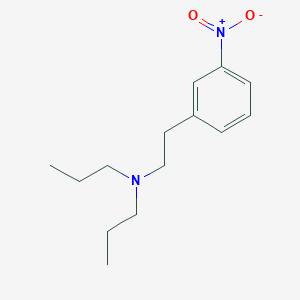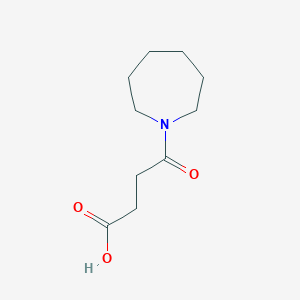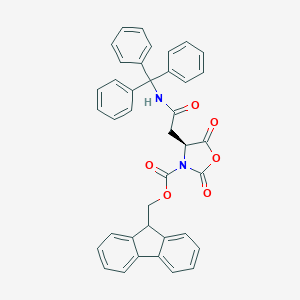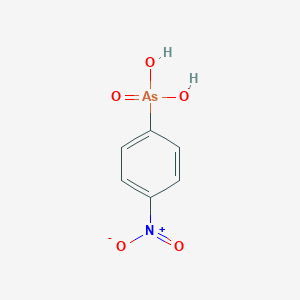
Nitarsone
Vue d'ensemble
Description
Nitarsone, connu sous son nom IUPAC (Acide (4-nitrophényl)arsonique), est un composé organoarsenique. Il a été principalement utilisé dans la production avicole comme additif alimentaire pour augmenter le gain de poids, améliorer l'efficacité alimentaire et prévenir l'histomonose (maladie de la tête noire) . Il a été commercialisé sous le nom commercial Histostat par Zoetis .
Applications De Recherche Scientifique
Nitarsone has been used in various scientific research applications:
Chemistry: As a reagent in the synthesis of other organoarsenic compounds.
Biology: Studying the effects of arsenic compounds on biological systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Used as a feed additive in poultry production to improve growth and prevent diseases .
Mécanisme D'action
Target of Action
Nitarsone is an organoarsenic compound One study suggests that it might interact with actin, alpha cardiac muscle 1 , a protein involved in various types of cell motility.
Result of Action
This compound is used as an additive in poultry feed to improve weight gain and feed efficiency, while preventing histomoniasis (blackhead disease)
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le Nitarsone peut être synthétisé par nitration de l'acide phénylarsoniqueLa réaction nécessite généralement un agent nitrant tel que l'acide nitrique (HNO3) et un catalyseur comme l'acide sulfurique (H2SO4) .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound implique des processus de nitration à grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté élevée du produit. Le processus comprend des étapes telles que le mélange, le chauffage et la purification pour obtenir le produit final .
Types de Réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation où l'atome d'arsenic est davantage oxydé. Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Le groupe nitro dans le this compound peut être réduit en un groupe amino (-NH2) en utilisant des agents réducteurs comme le chlorure d'étain(II) (SnCl2) ou le fer (Fe) en présence d'acide chlorhydrique (HCl).
Substitution : Le this compound peut participer à des réactions de substitution aromatique électrophile où le groupe nitro peut être remplacé par d'autres substituants dans des conditions spécifiques.
Réactifs et Conditions Courants :
Oxydation : H2O2, KMnO4
Réduction : SnCl2, Fe/HCl
Substitution : Divers électrophiles en fonction de la substitution souhaitée
Principaux Produits Formés :
Oxydation : Oxydes d'arsenic
Réduction : Acide 4-aminophénylarsonique
Substitution : Divers composés phénylarsoniques substitués
4. Applications de Recherche Scientifique
Le this compound a été utilisé dans diverses applications de recherche scientifique :
Chimie : Comme réactif dans la synthèse d'autres composés organoarsenic.
Biologie : Étude des effets des composés de l'arsenic sur les systèmes biologiques.
Médecine : Étude des utilisations thérapeutiques potentielles et des effets toxicologiques.
Industrie : Utilisé comme additif alimentaire dans la production avicole pour améliorer la croissance et prévenir les maladies .
5. Mécanisme d'Action
Le mécanisme par lequel le this compound exerce ses effets implique l'inhibition de certaines enzymes et voies métaboliques dans les micro-organismes. Il cible le protozoaire Histomonas meleagridis, qui provoque l'histomonose chez la volaille. En interférant avec les processus métaboliques du protozoaire, le this compound prévient la maladie et favorise la santé et la croissance de la volaille .
Composés Similaires :
Roxarsone : Un autre composé organoarsenique utilisé dans l'alimentation avicole.
Acide Arsanilique : Utilisé comme additif alimentaire avec des applications similaires.
Carbarsone : Un autre composé arsénical utilisé en médecine vétérinaire.
Comparaison :
Unicité : Le this compound est unique en raison de son application spécifique pour la prévention de l'histomonose chez la volaille. Il possède un groupe nitro distinct qui le différencie des autres composés similaires.
Comparaison Avec Des Composés Similaires
Roxarsone: Another organoarsenic compound used in poultry feed.
Arsanilic Acid: Used as a feed additive with similar applications.
Carbarsone: Another arsenical compound used in veterinary medicine.
Comparison:
Uniqueness: Nitarsone is unique in its specific application for preventing histomoniasis in poultry. It has a distinct nitro group that differentiates it from other similar compounds.
Propriétés
IUPAC Name |
(4-nitrophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFQLXAIUOWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60348-34-7 (di-hydrochloride salt) | |
| Record name | Nitarsone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045007 | |
| Record name | Nitarsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98-72-6 | |
| Record name | Nitarsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitarsone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitarsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitarsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitarsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITARSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP2EN8WORU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
298 - 300 °C | |
| Record name | Nitarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nitarsone exert its antiprotozoal effect against Histomonas meleagridis?
A1: While the precise mechanism of action remains unclear, research suggests this compound targets Histomonas meleagridis through disruption of its metabolic processes. [] This disruption likely stems from the arsenic moiety, interfering with essential enzymes and pathways within the parasite. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C6H6AsNO6 and a molecular weight of 263.05 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and atomic fluorescence spectrometry (AFS) for identification and quantification. [, ]
Q4: Does this compound exhibit any catalytic properties?
A4: this compound is not primarily recognized for catalytic properties. Its primary application has been as an antiprotozoal agent in poultry production. [, ]
Q5: Have any computational studies been conducted on this compound?
A5: While computational studies specifically focusing on this compound are limited in the provided research, its structure and properties make it amenable to techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These approaches could potentially shed light on its interaction with biological targets and aid in the development of alternative compounds. []
Q6: What formulation strategies have been employed to deliver this compound in poultry feed?
A6: this compound is typically incorporated into poultry feed at specific concentrations. Research has focused on evaluating its efficacy at different dietary levels. [, , ]
Q7: What in vivo models have been used to evaluate the efficacy of this compound against histomonosis?
A7: Researchers have employed turkey poults as an in vivo model to assess the efficacy of this compound against histomonosis. [, , , , , , ] These studies typically involve challenging birds with Histomonas meleagridis and evaluating the effects of this compound on lesion development, mortality, and performance parameters.
Q8: Has resistance to this compound been observed in Histomonas meleagridis?
A8: Yes, studies have reported reduced sensitivity of Histomonas meleagridis to this compound both in vitro and in vivo. [, ] This emerging resistance underscores the need for alternative strategies to control histomonosis.
Q9: What are the potential toxicological concerns associated with this compound use?
A9: The primary concern with this compound is its potential to contribute to inorganic arsenic residues in poultry products. Inorganic arsenic is a known human carcinogen and has been linked to various adverse health effects. [, ]
A9: The provided research primarily focuses on this compound's use as an antiprotozoal agent in poultry and its environmental fate. These aspects require further investigation and are beyond the scope of the available data.
Q10: What analytical methods are commonly used to determine this compound residues in food and environmental samples?
A10: Researchers utilize a combination of techniques to detect and quantify this compound residues. These methods often involve extraction procedures followed by chromatographic separation and sensitive detection. Common techniques include:
- Solid-phase extraction (SPE): Used to isolate and concentrate this compound from complex matrices. [, ]
- High-performance liquid chromatography (HPLC): Separates this compound from other compounds based on its chemical properties. [, , , , ]
- Atomic fluorescence spectrometry (AFS): Provides highly sensitive and selective detection of arsenic species, including this compound. [, , , ]
- Mass spectrometry (MS): Confirms the identity and quantity of this compound based on its mass-to-charge ratio. [, , , , , ]
Q11: How does this compound impact the environment following its use in poultry production?
A11: this compound used in poultry production primarily enters the environment through poultry litter, which is often applied to agricultural fields as fertilizer. [, ] While fresh litter contains mostly this compound, it can degrade into inorganic arsenic in the soil, posing a risk to water resources. [, ] Runoff from fields amended with poultry litter can contaminate surface waters, potentially impacting aquatic ecosystems and drinking water sources. [, ]
Q12: How does the solubility of this compound in different solvents affect its extraction and analysis?
A12: While the research provided does not explicitly discuss this compound's solubility in various solvents, it does highlight the use of methanol and acidic aqueous solutions for extraction. [, ] Optimizing the extraction solvent based on this compound's solubility is crucial for efficient recovery and accurate analysis.
Q13: What are the key parameters considered during the validation of analytical methods for this compound determination?
A13: Validation of analytical methods for this compound is crucial to ensure their reliability and accuracy. Key parameters considered during validation include:
- Linearity: The ability of the method to generate a linear response over a defined concentration range. [, ]
- Accuracy: The closeness of the measured values to the true value. [, ]
- Precision: The degree of agreement among repeated measurements. [, ]
- Specificity: The ability of the method to distinguish this compound from other compounds. [, ]
- Limit of detection (LOD) and limit of quantification (LOQ): The lowest concentrations at which this compound can be reliably detected and quantified, respectively. [, ]
Q14: What quality control measures are crucial during the production and use of this compound to ensure its safety and efficacy?
A14: While specific details are not explicitly outlined in the provided research, quality control measures during the production and use of this compound are essential. These measures may involve:
- Raw material testing: Ensuring the purity and quality of the starting materials used to manufacture this compound. []
- Process control: Monitoring and controlling critical parameters during the manufacturing process to maintain consistency. []
- Finished product testing: Verifying that the final product meets established specifications for identity, purity, potency, and stability. []
- Storage and handling: Establishing appropriate storage and handling conditions to maintain the quality of this compound throughout its shelf life. []
Q15: What are some potential alternatives to this compound for controlling histomonosis in poultry?
A15: The search for effective alternatives to this compound has intensified in light of its potential environmental and health concerns. Promising alternatives under investigation include:
- Probiotics: These beneficial bacteria can help maintain a healthy gut microbiome in poultry, potentially enhancing their resistance to infections. [] While not a direct replacement for this compound, probiotics may contribute to a holistic approach to managing histomonosis.
- Vaccines: Research on developing effective vaccines against histomonosis is ongoing. [, ] Experimental vaccines based on attenuated Histomonas meleagridis strains have shown promise in inducing protective immunity in turkeys. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
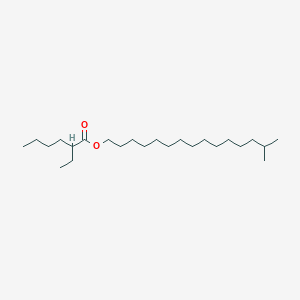
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
